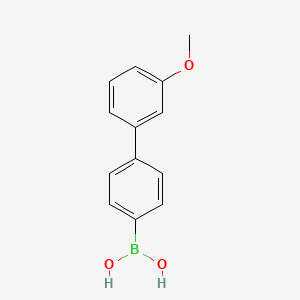

3'-Methoxy-biphenyl-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(3-methoxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-17-13-4-2-3-11(9-13)10-5-7-12(8-6-10)14(15)16/h2-9,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETGSFIRXNTUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC(=CC=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585713 | |

| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107579-37-2 | |

| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block for Modern Synthesis

An In-Depth Technical Guide to 3'-Methoxy-biphenyl-4-boronic acid

In the landscape of synthetic organic chemistry, the strategic introduction of aryl moieties is fundamental to the construction of complex molecules. This compound has emerged as a key intermediate, valued for its role in creating the biphenyl scaffold, a privileged structure in medicinal chemistry and materials science. Its utility is most profoundly demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized carbon-carbon bond formation.

This guide provides an in-depth examination of the chemical and physical properties of this compound, offering practical insights for researchers, chemists, and drug development professionals. We will delve into its core characteristics, reactivity, analytical profile, and established protocols, providing a comprehensive resource for its effective application in the laboratory.

Core Chemical Identity

Accurate identification is the cornerstone of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Structure |  | N/A |

| CAS Number | 1630264-43-5 | [1] |

| Molecular Formula | C₁₃H₁₃BO₃ | [1] |

| Molecular Weight | 228.05 g/mol | [1][2] |

| IUPAC Name | (3'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | [1] |

| Synonyms | 3'-Methoxybiphenyl-4-boronic acid | [1] |

| SMILES | OB(C1=CC=C(C2=CC=CC(OC)=C2)C=C1)O | [1] |

Physicochemical & Computational Data

The physical state and solubility profile of a reagent dictate the design of experimental conditions. This compound is typically supplied as a solid powder. While some properties are experimentally determined, others are predicted through computational models.

| Property | Value | Source(s) |

| Appearance | Solid | [3] |

| Melting Point | 209-211 °C (for the 4'-methoxy isomer) | [3][] |

| Boiling Point | 418.6 °C at 760 mmHg (Predicted, 4'-isomer) | [] |

| Density | 1.2 g/cm³ (Predicted, 4'-isomer) | [] |

| pKa | 8.52 ± 0.16 (Predicted, 4'-isomer) | [5] |

| LogP | 1.042 | [1] |

| Topological Polar Surface Area (TPSA) | 49.69 Ų | [1] |

| Solubility | Expected to have low solubility in water and nonpolar solvents, with good solubility in polar aprotic solvents (THF, DMF, DMSO) and alcohols (Methanol, Ethanol).[6] |

Spectroscopic Profile for Structural Verification

Confirmation of a reagent's identity and purity is paramount. The following describes the expected spectroscopic signatures for this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the boronic acid group will typically appear further downfield. The methoxy group (-OCH₃) will present as a sharp singlet around 3.8 ppm. The protons on the methoxy-substituted ring will exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR Spectroscopy : The carbon spectrum will show signals for all 13 unique carbon atoms. The carbon atom directly bonded to the boron atom will be a key diagnostic signal. Aromatic carbons will resonate in the typical 110-160 ppm range, with the carbon attached to the methoxy group appearing significantly downfield.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The exact mass should correspond to the calculated value for C₁₃H₁₃BO₃ (228.0958).[2]

Reactivity and Key Synthetic Applications

The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is the most powerful and common application for arylboronic acids, enabling the formation of a C-C bond between the biphenyl unit and another aryl or vinyl halide/triflate. The boronic acid serves as the organoboron component that transfers its organic group to the palladium center during the catalytic cycle.[6]

The mechanism proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

This protocol provides a robust, general procedure for coupling this compound with an aryl bromide. The causality behind each step is explained to ensure experimental success.

Objective: To synthesize a substituted terphenyl derivative.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (e.g., 4-bromoacetophenone) (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq) - Catalyst precursor.

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq) - A bulky, electron-rich phosphine ligand that stabilizes the Pd(0) active catalyst and facilitates oxidative addition.

-

Potassium Phosphate (K₃PO₄) (3.0 eq) - The base is crucial for activating the boronic acid in the transmetalation step.

-

Toluene and Water (e.g., 10:1 v/v) - A biphasic solvent system is often used to dissolve both organic and inorganic reagents.

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen).

Procedure:

-

Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of Argon or Nitrogen. Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency.

-

Reagent Addition: To the flask, add this compound, the aryl bromide, potassium phosphate, Pd(OAc)₂, and the SPhos ligand.

-

Solvent Degassing: Add the degassed toluene/water solvent mixture via cannula or syringe. Causality: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Vigorous stirring is necessary in a biphasic system to ensure efficient mixing and reaction between components in different phases.

-

Workup: Once the reaction is complete (typically 2-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). Causality: The water wash removes the inorganic base (K₃PO₄) and other water-soluble byproducts. The brine wash helps to break up emulsions and remove residual water from the organic layer.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure terphenyl derivative.

Synthesis Pathway

Understanding the synthesis of the reagent itself provides context for potential impurities. A common route involves a Suzuki coupling between a di-halogenated arene and a suitable boronic acid or ester, followed by conversion to the target boronic acid. A representative pathway is outlined below.

A detailed synthetic procedure for a related compound involves the lithiation of a bromo-precursor followed by quenching with a borate ester.[7][8]

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the reagent.

Hazard Identification

Based on safety data for similar arylboronic acids, this compound should be handled with care.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[10]

-

P280: Wear protective gloves/eye protection/face protection.[9][11]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][13] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (Argon or Nitrogen) is recommended.[1][6]

-

Stability and Incompatibilities: Boronic acids are sensitive to moisture and can undergo dehydration to form cyclic anhydride trimers known as boroxines.[6] This process is often reversible upon addition of water. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

This compound is a high-value chemical intermediate with a well-defined role in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for constructing complex bi- and terphenyl structures, which are of significant interest in pharmaceutical and materials science research. By understanding its chemical properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and effectively leverage this versatile building block to advance their scientific objectives.

References

-

Molbase. This compound. [Link]

-

PubChem. (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid. [Link]

-

PubChem. (3,4'-Dimethoxy-[1,1'-biphenyl]-4-yl)boronic acid. [Link]

-

PubChem. (4'-Methoxy(1,1'-biphenyl)-4-yl)boronic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

-

Theranostics. Supporting Information. [Link]

-

PubChem. 3,4-Dimethoxyphenylboronic acid. [Link]

-

PubChem. (4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-yl)boronic acid. [Link]

-

Mol-Instincts. 4'-methoxybiphenyl-4-boronic acid. [Link]

- Google Patents. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid.

-

New Journal of Chemistry. Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. [Link]

-

Beilstein Journal of Organic Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]

-

PubChem. (4-Methoxyphenyl)boronic acid. [Link]

-

Georganics. 4-Methoxyphenylboronic acid - High purity. [Link]

-

Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (4'-Methoxy(1,1'-biphenyl)-4-yl)boronic acid | C13H13BO3 | CID 4197354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 156642-03-4 4'-Methoxy-biphenyl-4-boronic acid AKSci AMTB326 [aksci.com]

- 5. 4'-METHOXYBIPHENYLBORONIC ACID CAS#: 156642-03-4 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 8. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 3,4-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 1630264-43-5 this compound AKSci 5434EP [aksci.com]

- 14. fishersci.com [fishersci.com]

Foreword: The Strategic Importance of Substituted Biphenyl Boronic Acids

An In-depth Technical Guide to the Synthesis and Characterization of 3'-Methoxy-biphenyl-4-boronic acid

In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure, offering a rigid yet tunable framework for molecular design. When functionalized with a boronic acid, this scaffold is transformed into a versatile building block, primarily for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This compound is a particularly valuable reagent. The methoxy group at the 3'-position modulates the electronic properties and steric profile of the molecule, influencing its reactivity and the properties of its downstream derivatives. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this key synthetic intermediate, grounded in established chemical principles and authoritative literature. The protocols herein are designed to be self-validating, ensuring researchers can achieve high purity and verifiable structural integrity. Boronic acids have become increasingly significant in drug discovery, with several approved drugs featuring this moiety, underscoring the importance of robust synthetic access to novel derivatives like the one discussed here.[1][2][3][4]

Part 1: A Two-Stage Synthetic Strategy

The most robust and logical approach to constructing this compound involves a two-stage process. First, the core biphenyl structure is assembled via a Suzuki-Miyaura cross-coupling reaction. This is followed by the introduction of the boronic acid functionality onto the 4-position of the biphenyl system through a lithium-halogen exchange and subsequent borylation.

This strategy is predicated on the differential reactivity of aryl halides in Suzuki couplings (I > Br > Cl), allowing for a selective initial coupling while preserving a halogen handle for the subsequent borylation step.[5]

Caption: The two-step synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This first step selectively couples the more reactive carbon-iodine bond of 1-bromo-4-iodobenzene with 3-methoxyphenylboronic acid.

Table 1: Reagents for Suzuki-Miyaura Coupling

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 1-Bromo-4-iodobenzene | 282.91 | 5.66 g | 20.0 | Aryl Halide |

| 3-Methoxyphenylboronic acid | 151.96 | 3.34 g | 22.0 | Coupling Partner |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 231 mg | 0.20 (1 mol%) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.53 g | 40.0 | Base |

| Toluene | - | 100 mL | - | Solvent |

| Ethanol | - | 25 mL | - | Co-solvent |

| Water | - | 25 mL | - | Co-solvent |

Step-by-Step Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-4-iodobenzene (5.66 g, 20.0 mmol), 3-methoxyphenylboronic acid (3.34 g, 22.0 mmol), and potassium carbonate (5.53 g, 40.0 mmol).

-

Solvent Addition: Add the solvent mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).

-

Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol) to the flask.

-

Reaction: Heat the reaction mixture to 85°C and stir vigorously under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Separate the layers.

-

Extraction: Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product, 4-bromo-3'-methoxy-1,1'-biphenyl , by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Protocol: Borylation

This second step converts the aryl bromide intermediate into the final boronic acid product. This reaction requires strictly anhydrous and anaerobic conditions due to the high reactivity of the organolithium intermediate.

Table 2: Reagents for Borylation

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Bromo-3'-methoxy-1,1'-biphenyl | 263.12 | 3.95 g | 15.0 | Starting Material |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Solvent |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 6.6 mL | 16.5 | Lithiating Agent |

| Triisopropyl borate | 188.08 | 4.23 g (5.1 mL) | 22.5 | Boron Source |

| Hydrochloric Acid (2 M) | - | ~40 mL | - | Acidic Workup |

Step-by-Step Procedure:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask under vacuum and allow it to cool under a positive pressure of argon or nitrogen. Equip the flask with a magnetic stir bar, a thermometer, and a rubber septum.

-

Dissolution: Dissolve the purified 4-bromo-3'-methoxy-1,1'-biphenyl (3.95 g, 15.0 mmol) in 150 mL of anhydrous THF and transfer the solution to the reaction flask via cannula.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (6.6 mL of a 2.5 M solution in hexanes, 16.5 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour.

-

Borylation (Quench): Add triisopropyl borate (5.1 mL, 22.5 mmol) dropwise, again maintaining the temperature below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Acidic Workup: Cool the flask in an ice bath and slowly quench the reaction by adding 40 mL of 2 M aqueous HCl. Stir vigorously for 1 hour to hydrolyze the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with saturated brine (100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification/Isolation: The crude solid can often be purified by recrystallization.[6] A common method involves dissolving the crude product in a minimal amount of a hot solvent like ethyl acetate and adding a non-polar anti-solvent like hexane until turbidity is observed, then allowing it to cool slowly. Alternatively, an acid-base extraction can be performed by dissolving the crude material in ether, extracting with aqueous NaOH, washing the aqueous layer with ether, and then re-acidifying the aqueous layer with HCl to precipitate the pure boronic acid, which can be collected by filtration.[7]

Part 2: Rigorous Characterization of the Final Product

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Caption: Workflow for product purification and characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is the most powerful tool for structural confirmation. The expected signals are:

-

δ ~8.0 ppm (s, 2H): A broad singlet corresponding to the two hydroxyl protons of the B(OH)₂ group. This peak is D₂O exchangeable.

-

δ ~7.8-7.9 ppm (d, 2H): A doublet for the two protons on the boronic acid-substituted ring that are ortho to the boronic acid group.

-

δ ~7.6-7.7 ppm (d, 2H): A doublet for the two protons on the boronic acid-substituted ring that are meta to the boronic acid group.

-

δ ~7.3-7.4 ppm (t, 1H): A triplet for the proton at the 5'-position of the methoxy-substituted ring.

-

δ ~7.1-7.2 ppm (m, 2H): A multiplet for the protons at the 2'- and 6'-positions.

-

δ ~6.9-7.0 ppm (dd, 1H): A doublet of doublets for the proton at the 4'-position.

-

δ ~3.8 ppm (s, 3H): A sharp singlet for the three protons of the methoxy (-OCH₃) group.[8]

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will confirm the number of unique carbon environments. Expected signals include:

Mass Spectrometry (MS):

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.

-

Molecular Formula: C₁₃H₁₃BO₃

-

Exact Mass: 228.09 g/mol [10]

-

Expected Ion: [M-H]⁻ at m/z 227.08 or [M+Na]⁺ at m/z 251.08.

-

Field Insight: It is critical to note that boronic acids are prone to dehydration in the gas phase to form cyclic trimers known as boroxines.[11] This may result in a significant peak corresponding to the trimer, [3M - 3H₂O - H]⁻, which can sometimes be more intense than the monomer ion.

Physical Characterization

Melting Point:

The melting point is a reliable indicator of purity. A sharp melting range suggests a highly pure compound. The melting point for this compound should be compared against literature values if available, or recorded as a key characteristic of the synthesized batch.

Table 3: Summary of Characterization Data

| Analysis | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons: 6.9-7.9; Methoxy: ~3.8; B(OH)₂: ~8.0 |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic carbons: 112-160; Methoxy: ~55 |

| ESI-MS | m/z | [M-H]⁻ at 227.08 |

| Molecular Weight | g/mol | 228.09 |

| Appearance | Physical State | White to off-white solid |

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis and characterization of this compound. By employing a strategic Suzuki-Miyaura coupling followed by a controlled borylation, researchers can access this valuable building block with high purity. The causality-driven explanations for experimental choices and the detailed, self-validating characterization workflow provide the necessary tools for success. Adherence to these protocols will furnish drug development professionals and research scientists with a high-quality intermediate, ready for incorporation into diverse synthetic programs.

References

-

Basavaraju, K. C., et al. (2021). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Journal of Molecular Structure. Available at: [Link]

-

Bhattacharjee, J., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances. Available at: [Link]

-

Chen, Y., & Li, L. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry. Available at: [Link]

-

Li, P., et al. (2012). Supporting Information: Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. Dalton Transactions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

-

Patel, H., et al. (2012). Supporting Information: A green and recyclable heterogeneous catalyst for Suzuki coupling reaction. RSC Advances. Available at: [Link]

-

Ranu, B. C., et al. (2012). Supporting Information: Palladium nanoparticle catalyzed Suzuki cross-coupling reaction in aqueous micellar medium. Green Chemistry. Available at: [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved January 22, 2026, from [Link]

-

Trimble, L. A., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

- Winkle, D. D. (2008). Process for purification of boronic acid and its derivatives. Google Patents.

-

Yang, K., et al. (2018). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Molecules. Available at: [Link]

-

Kaur, M., & Singh, V. (2014). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry. Available at: [Link]

-

Pinheiro, P. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Available at: [Link]

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemscene.com [chemscene.com]

- 11. pubs.acs.org [pubs.acs.org]

3'-Methoxy-biphenyl-4-boronic acid CAS number 1630264-43-5

An In-depth Technical Guide to 3'-Methoxy-biphenyl-4-boronic acid (CAS: 1630264-43-5) for Advanced Organic Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the strategic use of this compound. We will delve into its chemical attributes, synthesis, reactivity profile, and applications, with a focus on providing practical, field-proven insights to enable its effective implementation in complex synthetic workflows.

Introduction: A Privileged Scaffold Building Block

The biaryl motif is a cornerstone in modern drug discovery and materials science, appearing in a vast array of biologically active molecules and functional materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust methods for the synthesis of these structures, owing to its functional group tolerance and mild reaction conditions.[1][2][3] Within this context, this compound has emerged as a valuable building block. Its structure combines the versatile reactivity of the boronic acid with the electronically-tuned biphenyl backbone, making it a strategic choice for introducing this specific substituted scaffold into target molecules.

The presence of the methoxy group at the 3'-position (meta position on the distal ring) subtly modulates the electronic properties of the molecule, influencing its reactivity and the properties of the final product.[4] This guide will explore these nuances, providing the technical depth necessary for its rational application in research and development.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is critical for its proper handling, storage, and application. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1630264-43-5 | [5][6] |

| Molecular Formula | C₁₃H₁₃BO₃ | [5][6] |

| Molecular Weight | 228.05 g/mol | [5][] |

| Purity (Typical) | ≥95% | [5] |

| Appearance | White to light yellow crystalline powder | [8] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

| SMILES | OB(C1=CC=C(C2=CC=CC(OC)=C2)C=C1)O | [5] |

| Topological Polar Surface Area (TPSA) | 49.69 Ų | [5] |

| LogP (Calculated) | 1.042 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 3 | [5] |

Structural Insights from Analogs

While a specific crystal structure for this compound is not publicly available, analysis of related compounds provides valuable insights. Studies on 4-(methoxycarbonyl)phenylboronic acid reveal that boronic acids in the solid state often form hydrogen-bonded dimers.[9][10][11] These dimers are further linked into sheets through additional hydrogen bonds and π-π stacking interactions.[9][10] The presence of the methoxy group in our target molecule is expected to influence this packing, potentially participating in intermolecular interactions that stabilize the crystal lattice.

Caption: Expected supramolecular assembly via H-bonding and stacking.

Synthesis Pathway

While specific literature detailing the synthesis of CAS 1630264-43-5 is sparse, a logical and robust synthetic route can be designed based on well-established organometallic methodologies. The most direct approach involves a Suzuki-Miyaura coupling to construct the biphenyl core, followed by a lithium-halogen exchange and borylation.

A plausible synthetic route starts from 4-bromo-1,1'-biphenyl and introduces the methoxy and boronic acid functionalities. However, a more convergent and likely industrial approach involves coupling two functionalized rings. A highly effective method involves the reaction of 1-bromo-3-methoxybenzene with 4-bromophenylboronic acid or its corresponding pinacol ester, followed by a subsequent borylation step. An even more direct route, outlined below, couples 1-bromo-3-methoxybenzene with a diboron reagent to form a boronic ester, which is then used in a second Suzuki coupling.

A more direct and common laboratory synthesis would involve a Suzuki coupling between (4-bromophenyl)boronic acid and 1-iodo-3-methoxybenzene, followed by conversion of the bromo group on the resulting biphenyl to the boronic acid. An even more efficient route is a one-pot, two-step process starting from 4-bromoiodobenzene.

Protocol: Synthesis via Sequential Suzuki Coupling and Borylation

This protocol is adapted from established procedures for the synthesis of substituted biaryl boronic acids.

Step 1: Suzuki-Miyaura Coupling to form 4-Bromo-3'-methoxy-1,1'-biphenyl

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromophenylboronic acid (1.0 eq.), 1-iodo-3-methoxybenzene (1.1 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand like SPhos.

-

Solvent and Base: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v). Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Reaction Execution: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes. Heat the mixture to 80-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting materials.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-3'-methoxy-1,1'-biphenyl.

Step 2: Borylation to form this compound

-

Reaction Setup: Dissolve the purified 4-bromo-3'-methoxy-1,1'-biphenyl (1.0 eq.) in anhydrous THF or diethyl ether in an oven-dried Schlenk flask under an inert atmosphere.

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 eq., typically 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours at this temperature.

-

Borylation: Slowly add triisopropyl borate or trimethyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[12]

-

Hydrolysis: Cool the mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours until a precipitate (the boronic acid) forms.

-

Isolation: Collect the solid product by filtration, wash with cold water and a minimal amount of cold hexanes, and dry under vacuum to afford this compound.

Caption: A plausible synthetic route to the target compound.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize more complex, poly-aryl systems. The boronic acid moiety is the reactive handle, while the biphenyl structure serves as the core scaffold being installed.

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) species.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 3'-methoxy-biphenyl moiety) to the palladium center. This is often the rate-determining step.[2]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

Caption: The generalized catalytic cycle for Suzuki-Miyaura coupling.

Influence of the 3'-Methoxy Group

The methoxy group (-OCH₃) at the meta-position of the second phenyl ring is primarily an electron-donating group through resonance, but also electron-withdrawing through induction. In the meta position, the resonance effect is diminished compared to ortho or para positions. This subtle electronic perturbation can influence reaction rates and the properties of the resulting coupled products without introducing significant steric hindrance. Computational studies on methoxy-substituted aromatics show a significant rearrangement of electron density.[14][15] This electronic tuning is a key tool for medicinal chemists in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various aryl halides. Optimization of catalyst, ligand, base, and solvent is often necessary for challenging substrates.[13][16]

-

Reagent Preparation: In a vial, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).

-

Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%). For air-stable precatalysts like XPhos Pd G3, these can be added directly.

-

Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent (e.g., Dioxane, Toluene, or THF, to achieve a concentration of ~0.1 M) via syringe.

-

Reaction: Place the vial in a preheated heating block (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate. Purify the residue by flash chromatography or recrystallization.

Table of Recommended Conditions for Challenging Couplings:

| Substrate Type | Recommended Ligand(s) | Recommended Base(s) | Solvent(s) | Key Insight | Source(s) |

| Sterically Hindered Aryl Halide | XPhos, SPhos, RuPhos | K₃PO₄, t-BuOK | Dioxane, Toluene | Bulky, electron-rich ligands are required to facilitate the catalytic cycle. | [13][17] |

| Electron-Rich Aryl Halide | Biaryl Phosphines (e.g., SPhos) | K₃PO₄ | THF, Toluene | These substrates undergo slower oxidative addition, requiring a reactive catalyst. | [17] |

| Heterocyclic Halides | XPhos, Buchwald Ligands | K₂CO₃, K₃PO₄ | Dioxane, THF/H₂O | Ligand choice is crucial to avoid catalyst inhibition by the heterocycle. | [13] |

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound and its subsequent reaction products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the nine protons of the biphenyl system. A sharp singlet around 3.8 ppm would confirm the presence of the methoxy group protons. Two broad singlets, exchangeable with D₂O, would appear for the B(OH)₂ protons.

-

¹³C NMR: The carbon spectrum will display 13 distinct signals for the aromatic and methoxy carbons. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used. Boronic acids can be challenging to analyze due to their tendency to form cyclic anhydrides (boroxines) or solvent adducts in the ion source.[18] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for purity assessment. A gradient elution using acetonitrile and water, often with a formic acid or ammonium acetate modifier, provides good separation of the boronic acid from impurities.[19]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (refrigerated at 2-8°C is recommended) to prevent degradation, particularly dehydration to the boroxine anhydride.[5]

Conclusion

This compound is a strategically important building block for the synthesis of complex biaryl structures. Its utility is centered on its performance in the Suzuki-Miyaura cross-coupling reaction, where the meta-methoxy group provides subtle electronic modulation without imposing significant steric hindrance. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently and effectively leverage this reagent to accelerate their programs in drug discovery and materials science.

References

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).

-

Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Retrieved from [Link]

-

Supporting Information 22-01-15. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Optimization of reaction condition for catalyst, base, solvent. (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid. (2015). PubMed. Retrieved from [Link]

-

Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). (2024). ResearchGate. Retrieved from [Link]

-

Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]

-

Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. (2015). PMC - NIH. Retrieved from [Link]

-

Crystal structure of 4-(methoxycarbonyl)phenyl- boronic acid. (2015). IUCr Journals. Retrieved from [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI. Retrieved from [Link]

-

Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). Retrieved from [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023). ChemRxiv | Cambridge Open Engage. Retrieved from [Link]

-

Supporting Information. (n.d.). Theranostics. Retrieved from [Link]

-

Synthesis and late-stage modification of bioactive molecules a,... (n.d.). ResearchGate. Retrieved from [Link]

-

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). DOI. Retrieved from [Link]

-

Kinetics of the coupling of 4‐methoxyphenylboronic acid with... (n.d.). ResearchGate. Retrieved from [Link]

-

Design and synthesis of bioactive molecules. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

(3-Methoxy-2-methylphenyl)boronic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes: a study of hexafluorocyclobutene and its vinyl methoxy derivatives by XRD and periodic DFT calculations. (n.d.). PubMed. Retrieved from [Link]

-

Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. (2023). MDPI. Retrieved from [Link]

-

DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. (2024). ChemRxiv | Cambridge Open Engage. Retrieved from [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 1630264-43-5 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes: a study of hexafluorocyclobutene and its vinyl methoxy derivatives by XRD and periodic DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

Physical and spectral data of 3'-Methoxy-biphenyl-4-boronic acid

An In-depth Technical Guide to 3'-Methoxy-biphenyl-4-boronic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: this compound, a member of the versatile arylboronic acid family, stands as a crucial building block in modern organic synthesis. Its structural arrangement, featuring a biphenyl core with distinct electronic properties imparted by the methoxy and boronic acid groups, makes it a valuable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and spectral properties, a detailed synthesis protocol, and its primary applications, particularly for researchers and professionals in drug discovery and materials science. The insights herein are synthesized from available data and established principles of organic chemistry, providing a predictive and practical framework for its use.

Section 1: Physicochemical & Handling Properties

The precise physical properties of this compound are not extensively documented in publicly available literature. However, by drawing parallels with structurally similar compounds and computational data, we can establish a reliable profile.

Core Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1630264-43-5 | [1][2] |

| Molecular Formula | C₁₃H₁₃BO₃ | [1] |

| Molecular Weight | 228.05 g/mol | [1] |

| Synonyms | (3'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | [1] |

Predicted Physical Properties & Data

The following table includes computationally derived data and expert-projected physical properties based on analogs.

| Property | Value / Observation | Rationale & Citation |

| Melting Point | Estimated: 180-210 °C | Experimental data is unavailable. This educated estimate is based on analogs like 3-Methoxyphenylboronic acid (160-163 °C) and 4'-Methoxy-4-biphenylboronic acid (209-211 °C).[][4] The extended biphenyl system typically raises the melting point compared to a single ring. |

| Appearance | White to off-white crystalline powder | Typical appearance for arylboronic acids.[5][6] |

| Solubility | Sparingly soluble in water; Soluble in DMSO, Methanol, THF | General solubility profile for arylboronic acids.[5][6] |

| Topological Polar Surface Area | 49.69 Ų | Computationally derived.[1] |

| LogP | 1.042 | Computationally derived.[1] |

Stability, Storage, and Handling

Expertise & Experience: Boronic acids as a class exhibit variable stability.[7] The primary pathways for degradation are protodeboronation (especially under basic or heated conditions) and oxidation.[8] A common phenomenon is the dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine. This process is often reversible upon exposure to water.

-

Storage: The compound should be stored sealed in a dry environment at 2-8°C.[1] An inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage to prevent oxidation.

-

Handling: Handle in a well-ventilated area, using standard personal protective equipment (gloves, safety glasses). Avoid inhalation of dust. Due to its potential for irritation, direct contact with skin and eyes should be avoided.[9]

Caption: A robust workflow for the synthesis of the target molecule.

Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 4-bromo-3'-methoxybiphenyl (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M concentration).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, slowly add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours.

-

Quench and Hydrolysis: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Once at room temperature, slowly add 1 M hydrochloric acid (HCl) (a volume approximately equal to the THF volume). Stir the biphasic mixture vigorously overnight (12-16 hours) to ensure complete hydrolysis of the boronate ester.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water, followed by saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes or water/ethanol) or by flash column chromatography on silica gel to yield the pure this compound.

Section 4: Core Applications in Research

The primary utility of this compound lies in its role as a sophisticated building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [10][11]This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in academic and industrial settings. [12]

Suzuki-Miyaura Cross-Coupling

Mechanism & Role: In a typical Suzuki coupling, the boronic acid is activated by a base to form a more nucleophilic boronate species. This species then undergoes transmetalation with a palladium(II) center (which is formed from the oxidative addition of an organohalide to a Pd(0) catalyst). Following reductive elimination, the new C-C bond is formed, and the Pd(0) catalyst is regenerated, continuing the catalytic cycle. [13] this compound allows for the direct installation of the entire 3'-methoxybiphenyl fragment onto a molecule of interest (typically an aryl, heteroaryl, or vinyl halide/triflate).

Caption: Application in Suzuki-Miyaura cross-coupling.

Significance in Drug Discovery & Materials Science

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The methoxy group can modulate the pharmacokinetic properties (solubility, metabolic stability) and binding interactions of a potential drug candidate.

-

Drug Discovery: This reagent is ideal for generating libraries of complex molecules during lead optimization. By coupling it with various heterocyclic halides, chemists can rapidly explore the structure-activity relationship of the 3'-methoxybiphenyl pharmacophore. Boronic acids themselves are a growing class of therapeutic agents, with several FDA-approved drugs like Bortezomib utilizing the unique chemistry of the boron atom to interact with biological targets. [14][15][16]* Organic Electronics: Substituted biphenyls are also of interest in materials science for the synthesis of organic light-emitting diodes (OLEDs) and other functional materials where tuning the electronic properties of the conjugated system is critical.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 1630264-43-5 [sigmaaldrich.com]

- 4. 3-メトキシフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 6. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3,4-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Solubility profile of 3'-Methoxy-biphenyl-4-boronic acid in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of 3'-Methoxy-biphenyl-4-boronic acid

Abstract

This compound is a pivotal reagent in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The successful execution of synthetic protocols, subsequent purification, and formulation of this compound are fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility profile of this compound in common laboratory solvents. We delve into the core physicochemical principles governing its solubility, present detailed experimental protocols for its empirical determination, and offer a synthesized data profile based on analogous structures. The guide aims to bridge the gap between theoretical knowledge and practical application, empowering scientists to make informed decisions on solvent selection and experimental design.

Introduction: The Significance of this compound

This compound belongs to the versatile class of arylboronic acids, which are indispensable building blocks in organic synthesis.[1] Their utility in forming carbon-carbon bonds via the Suzuki-Miyaura reaction has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] The substituents on the biphenyl core—the methoxy group at the 3'-position and the boronic acid moiety at the 4-position—impart specific electronic and steric properties that are crucial for its reactivity.

However, the physical behavior of the compound, particularly its solubility, is a critical parameter that dictates its handling and application. Solubility influences reaction kinetics, dictates the choice of purification methods (e.g., crystallization, chromatography), and is a cornerstone of pre-formulation studies in drug discovery. A poor choice of solvent can lead to incomplete reactions, low yields, and significant challenges in purification. This guide provides the foundational knowledge required to navigate these challenges effectively.

Theoretical Principles Governing Boronic Acid Solubility

The solubility of any compound is a result of the interplay between its intrinsic properties and those of the solvent. For boronic acids, this is complicated by a unique chemical equilibrium.

Molecular Structure and Polarity

This compound is an amphiphilic molecule.

-

Hydrophobic Region: The biphenyl scaffold is large and nonpolar, favoring dissolution in organic solvents with lower polarity.

-

Hydrophilic Region: The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor (via the -OH groups) and a Lewis acid (due to the vacant p-orbital on the boron atom).[2][4] This polarity is further influenced by the methoxy group (-OCH₃), which can act as a hydrogen bond acceptor.

This dual character means that its solubility is often moderate across a range of solvents, rather than being exceptionally high in a single class. Most small boronic acids are considered amphiphilic, complicating isolation and purification efforts.[4]

The Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[2][3][5] This equilibrium is influenced by factors such as temperature, concentration, and the presence of water.

Caption: Reversible equilibrium between the boronic acid and its boroxine anhydride.

This equilibrium is a critical consideration for solubility studies. Commercial samples of boronic acids often exist as a mixture of the acid and its anhydride.[6][7] The boroxine is significantly less polar than the corresponding boronic acid, which can lead to inconsistent or misleading solubility measurements if the equilibrium is not accounted for. For this reason, it is often recommended to store boronic acids in a slightly moist state to favor the monomeric form.[4]

Influence of pH

Boronic acids are weak Lewis acids, with a typical pKa around 9.[1][2] In aqueous solutions or in the presence of bases, the boronic acid can accept a hydroxide ion to form a tetrahedral boronate species, which is anionic and significantly more water-soluble.[1][4] Therefore, the solubility of this compound in aqueous systems will increase dramatically at a higher pH.[4] When extracting boronic acids from aqueous solutions, it is advisable to adjust the pH to be neutral or slightly acidic to ensure the compound is in its less soluble, neutral form.[4]

Experimental Determination of Solubility

Accurate solubility determination requires robust and reproducible experimental protocols. The two most common methods employed in laboratory settings are the equilibrium (shake-flask) method and the kinetic solubility assay.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and agitate it at a constant temperature (e.g., 25 °C) using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the suspension to settle.

-

Separation: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.45 µm syringe filter (ideally a solvent-compatible filter like PTFE) to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.

-

Calculation: The solubility is expressed as mg/mL or mol/L.

Caption: Experimental workflow for the Shake-Flask equilibrium solubility method.

Protocol 2: Kinetic Solubility Determination

This high-throughput method is common in early-stage drug discovery and measures the concentration of a compound that remains in solution after precipitating from a high-concentration DMSO stock solution.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dilution: Add a small aliquot of the DMSO stock solution to the test solvent (e.g., phosphate-buffered saline, PBS) in a microplate well. The final DMSO concentration should be low (typically 1-2%) to minimize its co-solvent effect.

-

Incubation: Cover the plate and allow it to incubate at room temperature for a set period (e.g., 2-24 hours). During this time, the compound may precipitate out of the supersaturated solution.

-

Analysis: Measure the concentration of the compound remaining in solution, often using direct UV-Vis reading in the plate or by nephelometry (light scattering) to detect precipitate.

Solubility Profile of this compound

Table 1: Expected Solubility Profile of this compound

| Solvent Class | Common Lab Solvents | Expected Solubility | Rationale & Practical Notes |

| Polar Protic | Water | Low to Sparingly Soluble | The large biphenyl backbone limits aqueous solubility. Solubility will increase significantly with the addition of a base (e.g., NaOH) due to boronate formation.[4] |

| Methanol, Ethanol | Soluble to Highly Soluble | The alcohol's polarity and hydrogen bonding capabilities can solvate the boronic acid group effectively. Methanol is often a good solvent for boronic acids.[8] | |

| Polar Aprotic | DMSO, DMF | Highly Soluble | These solvents are excellent at dissolving a wide range of organic compounds. DMSO is a common choice for preparing high-concentration stock solutions.[9] |

| Acetone, Acetonitrile | Soluble | Studies on PBA show high solubility in ketones like acetone.[6][7] Acetonitrile is also a viable solvent, though solubility may be slightly lower. | |

| Tetrahydrofuran (THF) | Soluble to Highly Soluble | Ethers are generally good solvents for boronic acids. PBA shows high solubility in ethers.[6] | |

| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Moderately Soluble | The hydrophobic biphenyl structure allows for solubility in chlorinated solvents. |

| Chloroform | Moderately Soluble | Similar to DCM, chloroform can dissolve the compound, making it useful for extractions. PBA has moderate solubility in chloroform.[6][7] | |

| Ethyl Acetate | Sparingly to Moderately Soluble | Often used as a solvent for reactions and extractions involving boronic acids.[4] | |

| Toluene | Sparingly Soluble | The nonpolar nature of toluene makes it a relatively poor solvent for the polar boronic acid group. | |

| Nonpolar | Hexanes, Heptane | Insoluble to Very Sparingly Soluble | The high polarity of the boronic acid headgroup prevents dissolution in aliphatic hydrocarbons.[3] This property is useful for precipitation/crystallization. |

Discussion and Practical Insights for Researchers

-

For Reaction Setup: For Suzuki-Miyaura couplings, solvent systems like THF, DMF, or toluene/ethanol mixtures are common. The choice should be based not only on the solubility of the boronic acid but also on the other reactants and the catalyst system. The high solubility in THF and DMF makes them excellent choices for achieving homogeneous reaction conditions.

-

For Purification:

-

Recrystallization: A common issue when working with boronic acids is the formation of oils or "gooey" solids upon solvent removal.[10] To obtain a crystalline solid, recrystallization can be attempted from a binary solvent system. For example, dissolving the crude product in a minimal amount of a good solvent (like hot acetone or ethyl acetate) and then slowly adding a poor solvent (like hexanes) can induce crystallization.[10]

-

Extraction: During aqueous workups, ensure the aqueous phase is neutral or acidic (pH < 7) before extracting with an organic solvent like ethyl acetate or DCM to prevent loss of the product as the water-soluble boronate salt.[4]

-

-

For Stock Solution Preparation: For analytical or screening purposes, DMSO is the solvent of choice due to its exceptional solvating power, allowing for the preparation of stable, high-concentration stock solutions.[9]

Conclusion

The solubility of this compound is a multifaceted parameter governed by its amphiphilic nature and the dynamic equilibrium with its boroxine anhydride. While highly soluble in polar aprotic solvents like DMSO and DMF and soluble in alcohols and ethers like methanol and THF, its solubility is limited in water and nonpolar hydrocarbons. This profile provides a strategic advantage, allowing for homogeneous reaction conditions in a variety of organic solvents while enabling precipitation and crystallization using nonpolar anti-solvents. By understanding these principles and employing robust experimental protocols, researchers can optimize the use of this valuable synthetic building block, leading to improved yields, higher purity, and more efficient workflows.

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Properties, and Applications. Wiley-VCH. [Link]

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4443–4452. [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved January 22, 2026, from [Link]

-

Gomes, P. A. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]

-

Domańska, U., & Wlazło, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 22, 2026, from [Link]

-

Reddit. (2021). Boronic acids being gooey. r/OrganicChemistry. [Link]

-

Domańska, U., & Wlazło, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. reddit.com [reddit.com]

Ensuring Experimental Integrity: A Guide to the Long-Term Stability and Storage of 3'-Methoxy-biphenyl-4-boronic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a foundational building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the integrity of 3'-Methoxy-biphenyl-4-boronic acid is paramount to achieving reproducible and reliable experimental outcomes. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), demands a rigorous understanding of its stability profile. This guide provides a detailed examination of the inherent chemical liabilities of this reagent, outlines optimal storage and handling conditions, and presents a framework for conducting stability assessments to ensure its quality over time.

The Chemical Nature of Arylboronic Acids: Inherent Stability Challenges

Arylboronic acids, while immensely useful, are susceptible to several degradation pathways that can compromise their purity and reactivity. The chemistry of the boronic acid functional group dictates its stability, with the primary routes of decomposition being protodeboronation and oxidation.

-

Protodeboronation: This is a critical degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to its parent biphenyl arene. This reaction is highly dependent on the reaction conditions, with both acid and base catalysis being well-documented mechanisms.[1][2][3][4][5] The presence of water is a key factor in facilitating this process, making strict moisture control essential.[2][3] For simple aromatic boronic acids, stability is generally highest at a neutral pH, where both acid- and base-catalyzed degradation pathways are minimized.[3]

-

Oxidative Degradation: The boron atom in a boronic acid possesses an empty p-orbital, making it susceptible to nucleophilic attack by reactive oxygen species (ROS).[6][7] This can lead to oxidative deboronation, where the boronic acid is converted into the corresponding phenol (3'-Methoxy-4-biphenylol) and boric acid.[6][8][9] This process underscores the necessity of storing the compound under an inert atmosphere to prevent contact with atmospheric oxygen.

-

Anhydride Formation (Boroxines): In the solid state or in non-aqueous solutions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer known as a boroxine. While this is often a reversible process upon exposure to water, the presence of significant amounts of boroxine can affect the stoichiometry of reactions and alter the compound's physical properties. It is recommended to use freshly prepared or properly stored boronic acids to avoid complications arising from boroxine formation.[10]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, stringent storage and handling procedures are necessary. The following conditions are recommended to preserve the long-term integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows the kinetics of all degradation pathways, including protodeboronation and oxidation.[11][12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by eliminating contact with atmospheric oxygen.[13][14] |

| Humidity | Dry/Anhydrous | Minimizes moisture-driven protodeboronation and prevents physical caking of the solid.[13][15][16][17] |

| Light | Protected from Light (Amber Vial) | While not the primary driver of degradation for this specific molecule, protection from light is a general best practice for organic reagents to prevent potential photo-induced decomposition. |

| Container | Tightly Sealed | Prevents ingress of atmospheric moisture and oxygen, which are the primary drivers of degradation.[13][15][18][19][20] |

For handling, it is crucial to work quickly, preferably in a glovebox or under a stream of inert gas, to minimize exposure to air and moisture. Always use clean, dry spatulas and glassware. After dispensing the required amount, the container should be purged with inert gas before being tightly resealed and returned to refrigerated storage.

Framework for a Long-Term Stability Study

To empirically validate the stability of a specific batch of this compound under defined storage conditions, a formal stability study is recommended. This is particularly critical in regulated environments such as pharmaceutical development. The following protocol provides a comprehensive methodology for such an assessment, based on established guidelines for stability testing.[21]

-

Initial Characterization (Time Zero)

-

Objective: Establish a comprehensive baseline profile of the material.

-

a. Purity Analysis: Use a validated HPLC method with a suitable column (e.g., C18) and mobile phase to determine the purity of the starting material. Record the peak area of the main component and any impurities.

-

b. Structural Confirmation: Record ¹H NMR and ¹³C NMR spectra in a dry, deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure and identify any initial degradation products or residual solvents.

-

c. Water Content: Determine the initial water content using Karl Fischer titration.

-

d. Physical Appearance: Record the color and physical state of the solid.

-

-

Sample Preparation and Storage

-

Objective: Aliquot the material for storage under various conditions.

-

a. In an inert atmosphere (glovebox), accurately weigh and aliquot 10-20 mg of the boronic acid into multiple amber glass vials.

-

b. Tightly cap the vials. For stress conditions involving humidity, use semi-permeable closures if a humidity chamber is used.

-

c. Place sets of vials into stability chambers under the following conditions:

-

Recommended Long-Term: 2–8°C, protected from light.

-

Accelerated: 25°C / 60% Relative Humidity (RH).

-

Forced Degradation/Stress: 40°C / 75% RH.

-

Control: -20°C, sealed under argon.

-

-

-

Time Point Analysis

-

Objective: Periodically test the samples to monitor for degradation over time.

-

a. Define analysis time points. For long-term studies, this could be 3, 6, 9, 12, and 24 months. For accelerated studies, time points might be 1, 3, and 6 months.

-

b. At each designated time point, remove one vial from each storage condition.

-

c. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

d. Re-analyze the sample using the same analytical methods established at Time Zero (HPLC, NMR, appearance).

-

-

Data Evaluation and Interpretation

-

Objective: Quantify changes in purity and identify degradation products.

-

a. Compare the HPLC purity at each time point to the initial value. Calculate the percentage loss of the main component.

-

b. Analyze NMR spectra for the appearance of new signals corresponding to degradation products (e.g., the parent biphenyl from protodeboronation or the corresponding phenol from oxidation).

-

c. Compile the data into a stability summary table.

-

Diagram: Workflow for Stability Assessment

Sources

- 1. Protodeboronation [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. pnas.org [pnas.org]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. chemscene.com [chemscene.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. laballey.com [laballey.com]

- 18. fishersci.ie [fishersci.ie]

- 19. combi-blocks.com [combi-blocks.com]

- 20. fishersci.com [fishersci.com]

- 21. ema.europa.eu [ema.europa.eu]

Structural elucidation of 3'-Methoxy-biphenyl-4-boronic acid

An In-Depth Technical Guide to the Structural Elucidation of 3'-Methoxy-biphenyl-4-boronic acid

Introduction: The Significance of a Well-Defined Structure

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids are indispensable building blocks, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] this compound is a key reagent in this class, utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The precise three-dimensional structure and purity of this reagent are paramount; they directly influence reaction kinetics, yield, and the impurity profile of the final product. An unconfirmed or incorrectly characterized structure can lead to failed syntheses, unexpected side products, and significant delays in research and development pipelines.